2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid
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Overview
Description
2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylpropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid typically involves the reaction of 4-methylpiperazine with 3-phenylpropanoic acid. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperazine and the phenylpropanoic acid . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities . The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid can be compared with other similar compounds, such as:
4-Methylpiperazin-1-yl acetic acid: This compound has a similar piperazine ring but differs in the acetic acid moiety instead of the phenylpropanoic acid.
4-Methylpiperazin-1-yl carbonyl group: This compound contains a piperazine ring with a carbonyl group, which gives it different chemical properties and reactivity.
1-Phenyl-1H-pyrazol-4-yl methanone: This compound has a similar piperazine ring but is substituted with a pyrazole moiety, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of the piperazine ring with the phenylpropanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)13(14(17)18)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTDYIAFFGIXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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